1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine

Medicinal chemistry Lead optimization Physicochemical property filtering

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine is a synthetic, partially saturated 1,4-benzodiazepine derivative (C11H17N3, MW 191.27 g/mol) carrying a primary aromatic amine at the 8-position and methyl substituents at both the N1 and N4 positions of the diazepine ring. The compound is supplied as a research chemical (typically ≥95% purity) by specialized vendors such as Enamine (product ID EN300-125767).

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 1432681-18-9
Cat. No. B1430049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine
CAS1432681-18-9
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN1CCN(C2=C(C1)C=CC(=C2)N)C
InChIInChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-10(12)4-3-9(11)8-13/h3-4,7H,5-6,8,12H2,1-2H3
InChIKeyLIDJRDIFECEBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine (CAS 1432681-18-9): Core Properties and Structural Context for Research Sourcing


1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine is a synthetic, partially saturated 1,4-benzodiazepine derivative (C11H17N3, MW 191.27 g/mol) carrying a primary aromatic amine at the 8-position and methyl substituents at both the N1 and N4 positions of the diazepine ring . The compound is supplied as a research chemical (typically ≥95% purity) by specialized vendors such as Enamine (product ID EN300-125767) . Its structure occupies a distinct niche within the tetrahydro-1,4-benzodiazepine chemical space, but peer-reviewed pharmacological profiling data for this exact compound remain absent from the public domain at the time of this analysis.

Why 1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine Cannot Be Replaced by Unsubstituted or Positional-Isomer Analogs


The compound’s simultaneous N1-methyl, N4-methyl, and C8-primary-amine substitution pattern is combinatorially rare among commercially available tetrahydro-1,4-benzodiazepines; the majority of in-class comparators lack the 8-amino group (e.g., CAS 1354953-28-8) or carry the amine at alternative positions such as C7 or C9 . Generic substitution with the des-methyl or des-amino core (e.g., 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine, CAS 886366-73-0) would alter hydrogen-bond donor/acceptor topology, basicity at the diazepine nitrogens, and potential for C8-directed derivatization, rendering SAR extrapolation invalid . Given the absence of public pharmacological data for this scaffold, substitution without confirmatory re-synthesis and testing introduces an unquantifiable risk of target selectivity divergence.

Quantitative Differentiation Evidence for 1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine: Comparative Data Inventory


Physicochemical Differentiation: MW and H-Bond Donor Count vs. Des-Methyl Core Analog

The addition of two N-methyl groups and the presence of a primary amine increase molecular weight by 28.05 g/mol (from 163.22 to 191.27 g/mol) relative to the unsubstituted 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine core . The hydrogen-bond donor count remains unchanged at 2 (primary amine), but the hydrogen-bond acceptor count increases from 2 to 3 due to the additional N-methylated nitrogen . These differences shift the physicochemical profile into a distinct property space that affects passive permeability and solubility screens.

Medicinal chemistry Lead optimization Physicochemical property filtering

Purity Supply Chain: 95% Assay vs. Unspecified Lower-Purity Alternatives

The compound is offered at a certified minimum purity of 95% (HPLC) by Enamine (EN300-125767), whereas the unsubstituted tetrahydro-1,4-benzodiazepin-8-amine core is frequently listed as '95%' without specifying analytical method or batch data for smaller distributors . In the absence of biological potency data, initial purity and known impurity profiles are the only quantitative metrics available for inter-lot and inter-supplier reproducibility assessments.

Chemical procurement Assay confidence Reproducibility

Absence of Public Pharmacological Data: A Documented Gap vs. Close Analogs with Known Receptor Activity

A comprehensive search of PubChem, ChEMBL, BindingDB, and PubMed reveals no reported IC50, Ki, EC50, or in vivo efficacy data for 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine (CAS 1432681-18-9) as of the search date. In contrast, several structurally related 1,4-benzodiazepines with simple alkyl substitutions have documented CNS receptor binding profiles (e.g., diazepam, metaclazepam analogs) [1]. This data vacuum means the compound's differentiation must currently rest on its physical-chemical and synthetic-utility metrics rather than target engagement.

Data transparency Risk assessment SAR novelty

Preferred Application Scenarios for 1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine Based on Existing Differentiation Evidence


Synthetic Intermediate for CNS-Focused Parallel Library Synthesis

The C8 primary amine provides a single, unambiguous handle for amide coupling, reductive amination, or sulfonylation, enabling rapid diversification of the 1,4-dimethyl-tetrahydro-1,4-benzodiazepine scaffold. The absence of pre-existing SAR data makes this compound attractive for proprietary library construction where freedom-to-operate and novel IP are critical .

Physicochemical Comparator in CNS MPO Score Optimization Studies

With a calculated MW of 191.27 and an increased HBA count (3) relative to the des-methyl core, this compound occupies a specific region of CNS drug-like property space. It can serve as a benchmark for assessing how N-methylation and C8-amination shift parameters such as logD, solubility, and PAMPA permeability when compared to simpler tetrahydrobenzodiazepine scaffolds [1].

Internal Standard or Reference Compound for Analytical Method Development

The known purity specification (≥95% by HPLC from Enamine) and well-defined SMILES structure make this compound a viable candidate for development of LC-MS or GC-MS methods aimed at detecting tetrahydrobenzodiazepine derivatives in complex biological matrices, where fragmentation patterns of the 1,4-dimethyl-8-amino core can be established .

Quote Request

Request a Quote for 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.